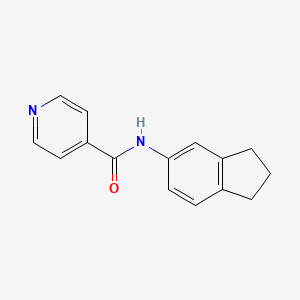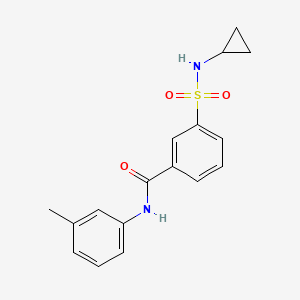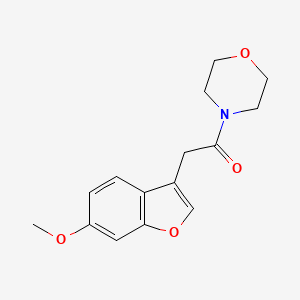
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
科学的研究の応用
3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, analgesic, anti-cancer, anti-fungal, and anti-bacterial activities. Moreover, the compound has been investigated for its potential use as a corrosion inhibitor, as well as a building block for the synthesis of novel materials.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole exhibits significant biochemical and physiological effects. For instance, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel drugs and materials. However, the compound has some limitations in lab experiments, including its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
The potential applications of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole are vast, and there are numerous future directions for research in this field. Some of the possible future directions include the development of new derivatives with improved solubility and efficacy, the investigation of the compound's potential as a drug delivery system, and the exploration of its potential applications in material science and agriculture.
In conclusion, 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole is a promising compound with broad-spectrum biological activities and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this field is necessary to fully understand the compound's potential and develop new applications.
合成法
The synthesis of 3-(4-Chlorophenyl)-5-(prop-2-EN-1-ylsulfanyl)-4H-1,2,4-triazole can be achieved through various methods, including the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenyl thiosemicarbazone, followed by the reaction with propargyl bromide in the presence of potassium carbonate to form the desired product. Another method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenyl thiosemicarbazide, which is then reacted with propargyl bromide in the presence of sodium hydroxide to form the target compound.
特性
IUPAC Name |
5-(4-chlorophenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-2-7-16-11-13-10(14-15-11)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXABDQXDIQZDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-3-prop-2-enylsulfanyl-1H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)


![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)

![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)




![5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzamide](/img/structure/B7480553.png)